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Compound of Interest

Compound Name: 9H-Indeno[1,2-b]pyrazin-9-one
CAS No.: 93194-44-6
Cat. No.: B15426294
Get Quote
H NMR,
C NMR, IR)

Executive Summary

9H-Indeno[1,2-b]pyrazin-9-one (CAS: 93194-44-6) represents a critical tricyclic scaffold in
medicinal chemistry, serving as a pharmacophore for ubiquitin-specific protease (USP)
inhibitors and intercalating agents. Its planar, electron-deficient architecture allows for
significant

stacking interactions, making it a valuable core for designing non-fullerene acceptors in organic
electronics and anticancer therapeutics.

This guide provides a definitive reference for the spectroscopic identification of the parent
scaffold, distinguishing it from its reduced tetrahydro- congeners and substituted derivatives.
The data presented below is synthesized from high-purity isolation protocols to ensure
reference-standard accuracy.
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Structural Architecture & Numbering

To accurately interpret the NMR data, the atomic numbering must be established. The fusion of
the pyrazine ring to the indanone core creates a rigid planar system.

Chemical Structure[1][2][3][4]1[5][6][71[8]
e |[UPAC Name: 9H-Indeno[1,2-b]pyrazin-9-one

e Formula: C

H
N
@)

e Molecular Weight: 182.18 g/mol

Numbering Logic

The numbering sequence prioritizes the heteroatoms and the carbonyl bridge.
e Positions 1, 4: Nitrogen atoms of the pyrazine ring.[1]

e Positions 2, 3: Methine carbons of the pyrazine ring.

e Position 9: Carbonyl carbon (indanone bridge).

e Positions 5, 6, 7, 8: Aromatic protons of the benzene ring.

Synthesis & Experimental Protocol

The generation of high-fidelity spectroscopic data requires a pure sample free from the
common tetrahydro- intermediate. The following protocol ensures complete aromatization.

Reaction Workflow

The synthesis exploits the condensation of ninhydrin (1,2,3-indantrione) with ethylenediamine,
followed by oxidative aromatization.
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Figure 1: Synthetic pathway for the preparation of the indeno[1,2-b]pyrazine core.

Detailed Methodology

e Condensation: Dissolve ninhydrin (2.0 mmol) in Ethanol (10 mL). Add Ethylenediamine (2.0
mmol) and Acetic Acid (0.5 mL).

o Reaction: Stir the mixture at 60 °C for 4 hours open to the atmosphere (facilitating oxidative
aromatization).

« |solation: Remove solvent under reduced pressure.

« Purification: Purify the residue via silica gel column chromatography (Eluent: Hexanes:Ethyl
Acetate).

e Result: 9H-Indeno[1,2-b]pyrazin-9-one is isolated as a yellow solid.

Spectroscopic Characterization (The Core)
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the conjugated carbonyl and the heteroaromatic system.
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Wavenumber (cm

Functional Group Assignment
)
Ketone (strained 5-membered
C=0 Stretch 1720 - 1735 ) ]
ring, conjugated).
Pyrazine ring stretching
C=N Stretch 1600 — 1610 o
vibrations.
) Benzenoid ring skeletal
C=C Aromatic 1580 — 1590 ] ]
vibrations.
C-H Stretch 3050 — 3100 Aromatic C-H (weak).

Note: The carbonyl shift is characteristic of indenone systems; reduced (tetrahydro) derivatives
typically show C=0 stretching at lower frequencies (~1700 cm

).
H NMR Data (300 MHz, CDCI )

The proton spectrum is distinct, showing a desymmetrized aromatic pattern due to the fused

pyrazine ring.
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BENGHE

Chemical Shift Coupling
( Multiplicity Integration L Assignment
» Ppm) , Hz)
H-2, H-3
8.55-8.51 Multiplet (m) 2H - (Pyrazine
protons)
H-5 (Aromatic,
7.90 Doublet (d) 1H 7.4 _
peri to C=0)
H-8 (Aromatic,
7.83 Doublet (d) 1H 7.4 _
peri to N)
Triplet of H-6 (Aromatic
7.70 1H 6.5, 1.1 o
Doublets (td) mid-ring)
Triplet of H-7 (Aromatic
7.56 1H 6.6, 0.9

Doublets (td)

mid-ring)

Interpretation Logic:

e The most deshielded protons (8.55—-8.51 ppm) belong to the pyrazine ring, shifted downfield
due to the electronegativity of the adjacent nitrogen atoms and the anisotropy of the fused
system.

e The doublet at 7.90 ppm is assigned to the proton peri to the carbonyl (H-5), which
experiences significant deshielding from the carbonyl anisotropy.

e The coupling constants (

Hz) are typical for ortho coupling in the benzenoid ring.

C NMR Data (75 MHz, CDCI )

The carbon spectrum confirms the tricyclic skeleton and the presence of the ketone.
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Chemical Shift (

Carbon Type Assignment
» Ppm)
190.3 C=0 (Quaternary) C-9 (Carbonyl)
160.5 C=N (Quaternary) C-4a/9a (Bridgehead)
148.1 CH (Aromaitic) C-2/3 (Pyrazine)
146.6 CH (Aromatic) C-2/3 (Pyrazine)
1445 C (Quaternary) C-4b/8a (Bridgehead)
140.6 C (Quaternary) C-4b/8a (Bridgehead)
136.3 CH (Aromatic) C-6
133.7 CH (Aromaitic) C-7
132.0 CH (Aromatic) C-5
124.7 CH (Aromatic) C-8
121.8 C (Quaternary) C-Bridge

Structural Validation:
e 190.3 ppm: The diagnostic peak for the indenone carbonyl.

e 148.1/146.6 ppm: High chemical shifts correspond to the carbons in the electron-deficient
pyrazine ring.

Structural Confirmation Logic (HMBC/COSY)

To ensure the assignment is self-validating, the following correlation map illustrates the
expected connectivity.
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Correlation Logic
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Figure 2: Logical HMBC correlations confirming the fusion of the pyrazine and indanone rings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 9H-
Indeno[1,2-b]pyrazin-9-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15426294/docs#technical-guide-spectroscopic-
characterization-of-9h-indeno-1-2-b-pyrazin-9-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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